molecular formula C28H38Br2O3 B12899131 3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan CAS No. 599212-92-7

3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan

Cat. No.: B12899131
CAS No.: 599212-92-7
M. Wt: 582.4 g/mol
InChI Key: YELPYCHBVWZKIF-UHFFFAOYSA-N
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Description

3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan is a brominated and alkoxy-substituted dibenzofuran derivative. Its structure features two bromine atoms at positions 3 and 7 and two octyloxy chains at positions 2 and 7. The bromine substituents introduce electron-withdrawing effects, while the octyloxy groups provide electron-donating characteristics and enhanced solubility in nonpolar solvents.

Properties

CAS No.

599212-92-7

Molecular Formula

C28H38Br2O3

Molecular Weight

582.4 g/mol

IUPAC Name

3,7-dibromo-2,8-dioctoxydibenzofuran

InChI

InChI=1S/C28H38Br2O3/c1-3-5-7-9-11-13-15-31-27-17-21-22-18-28(32-16-14-12-10-8-6-4-2)24(30)20-26(22)33-25(21)19-23(27)29/h17-20H,3-16H2,1-2H3

InChI Key

YELPYCHBVWZKIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)Br)OCCCCCCCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan typically involves the bromination of dibenzofuran followed by the introduction of octyloxy groups. The process can be summarized as follows:

    Bromination: Dibenzofuran is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Alkylation: The brominated dibenzofuran is then reacted with octanol in the presence of a base such as potassium carbonate or sodium hydride to introduce the octyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted dibenzofurans.

Scientific Research Applications

3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan has several scientific research applications, including:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives are studied for potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules. In organic electronics, it acts as a hole-blocking material, enhancing the efficiency and stability of devices like OLEDs.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Pentyloxy)dibenzo[b,d]furan

  • Substituents : A single pentyloxy chain at position 2.
  • Physical Properties : Crystallizes in head-to-head/tail-to-tail sheets with π-π stacking distances of 3.373 Å and near-planar structure (r.m.s. deviation: 0.0803 Å) .
  • Key Differences : The shorter pentyloxy chain in this compound results in stronger π-π interactions compared to the longer octyloxy chains in the target compound, which likely reduce crystallinity due to steric hindrance.
  • Applications : Studied for hydrophobic interactions and as a P450 inhibitor .

Carbazole-Dibenzofuran Hosts (e.g., 28CzDBF, 26CzDBF)

  • Substituents : Carbazole groups at positions 2,8 or 4,6.
  • Electronic Properties : High triplet energy (>2.95 eV), suitable for blue phosphorescent OLEDs .
  • Key Differences : Carbazole groups enhance hole-transport properties, whereas bromine in the target compound may lower triplet energy and alter charge transport. Octyloxy chains improve solubility but reduce thermal stability compared to carbazole .

Dibenzo[b,d]furan Carboxylic Acid Derivatives

  • Substituents : Carboxylic acid groups at various positions.
  • Biological Activity : Inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes .
  • Key Differences: The polar carboxylic acid groups enhance binding to enzymes, unlike the nonpolar octyloxy and bromine substituents in the target compound, which may favor membrane permeability but reduce biological activity .

Dibenzo[b,d]furan-2,8-diylbis(diphenylphosphine) Dioxide

  • Substituents : Diphenylphosphine oxide groups at positions 2 and 8.
  • Applications : Used as ligands in coordination chemistry or catalysis .
  • Key Differences : Phosphine oxide groups offer strong electron-withdrawing effects and chelating ability, whereas bromine and octyloxy in the target compound prioritize solubility and π-conjugation modulation .

Polychlorinated Dibenzofurans (PCDFs)

  • Substituents : Chlorine atoms at multiple positions.
  • Toxicity : Persistent environmental pollutants with dioxin-like toxicity .

Data Table: Comparative Analysis

Compound Substituents Key Properties Applications References
3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan Br (3,7); Octyloxy (2,8) High solubility, moderate π-stacking Organic electronics
2-(Pentyloxy)dibenzo[b,d]furan Pentyloxy (2) Strong π-π stacking (3.373 Å) P450 inhibition
28CzDBF Carbazole (2,8) Triplet energy >2.95 eV OLED hosts
Dibenzo[b,d]furan carboxylic acids COOH groups PTP1B inhibition (IC50 ~1–10 µM) Anti-diabetic agents
PCDFs Cl atoms High toxicity (EC50 <1 nM) Environmental pollutants

Biological Activity

3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan (DBDBF) is a dibenzofuran derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and octyloxy substituents that may influence its interactions with biological systems. This article reviews the available literature on the biological activity of DBDBF, focusing on its mechanisms of action, biological effects, and potential applications.

  • IUPAC Name : this compound
  • CAS Number : 599212-92-7
  • Molecular Formula : C22H30Br2O4
  • Molecular Weight : 485.29 g/mol

The biological activity of DBDBF can be attributed to several mechanisms:

  • Antioxidant Activity : DBDBF has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role.
  • Enzyme Inhibition : Preliminary studies suggest that DBDBF may inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Cellular Uptake and Distribution : The octyloxy groups enhance the lipophilicity of the compound, potentially facilitating its uptake into lipid membranes and influencing its bioavailability and distribution within biological systems.

Antimicrobial Activity

Research indicates that DBDBF exhibits antimicrobial properties against various bacterial strains. A study reported that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, suggesting a potential role as an alternative antimicrobial agent.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that DBDBF possesses cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells through the activation of caspase pathways. The IC50 values for these cell lines were reported at concentrations lower than those required for many existing chemotherapeutic agents.

Neuroprotective Effects

Emerging evidence suggests that DBDBF may have neuroprotective effects. In models of neurodegeneration, it has been shown to reduce neuronal cell death and preserve cognitive function. This effect is likely mediated through its antioxidant properties and ability to modulate inflammatory responses in neural tissues.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective: To evaluate the antimicrobial activity of DBDBF against various pathogens.
    • Methodology: Disk diffusion method was used to assess inhibition zones.
    • Results: Significant inhibition was observed against S. aureus with an MIC of 15 µg/mL.
  • Cytotoxicity Assessment :
    • Objective: To determine the cytotoxic effects of DBDBF on cancer cell lines.
    • Methodology: MTT assay was performed on HeLa and MCF-7 cells.
    • Results: IC50 values were calculated at 10 µM for HeLa and 12 µM for MCF-7 cells.
  • Neuroprotection Study :
    • Objective: To investigate the neuroprotective effects of DBDBF in a model of oxidative stress.
    • Methodology: Primary neuronal cultures were exposed to oxidative stressors in the presence or absence of DBDBF.
    • Results: DBDBF treatment resulted in a 30% reduction in cell death compared to control groups.

Data Summary Table

Biological ActivityTest Organism/Cell LineMethodologyResults
AntimicrobialS. aureusDisk diffusionMIC = 15 µg/mL
CytotoxicityHeLaMTT assayIC50 = 10 µM
CytotoxicityMCF-7MTT assayIC50 = 12 µM
NeuroprotectionNeuronal culturesOxidative stress model30% reduction in cell death

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